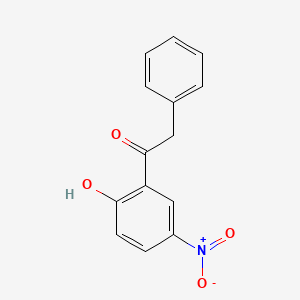

1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone is an organic compound with the molecular formula C14H11NO4 It is characterized by the presence of a hydroxy group and a nitro group on a phenyl ring, which is attached to a phenylethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the nitration of 2-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction typically requires a strong acid catalyst such as sulfuric acid or aluminum chloride to facilitate the nitration and acylation processes .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Sonde zur Untersuchung von Enzymmechanismen.

Medizin: Erforscht auf sein potenzielles therapeutisches Potenzial, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.

Industrie: In der Synthese von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann die Verbindung Enzyme hemmen, indem sie an ihre aktiven Stellen bindet und so den Zugang von Substraten blockiert. Die Nitrogruppe kann an Redoxreaktionen teilnehmen und oxidativen Stresswege in Zellen beeinflussen. Darüber hinaus kann die Hydroxygruppe Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden, wodurch ihre Struktur und Funktion beeinflusst wird .

Ähnliche Verbindungen:

2-Hydroxy-5-nitrobenzaldehyd: Teilt die Hydroxy- und Nitrogruppen, unterscheidet sich jedoch in der Aldehydfunktionalität.

2-Hydroxy-5-nitrophenylessigsäure: Ähnliche Struktur mit einer Essigsäureeinheit anstelle der Phenylethanongruppe.

2-Hydroxy-5-nitrophenylmethanol: Enthält eine Methanolgruppe anstelle der Phenylethanongruppe.

Einzigartigkeit: 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanon ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Sein Phenylethanonrest bietet zusätzliche Stellen für chemische Modifikationen und macht ihn zu einem vielseitigen Zwischenprodukt in der organischen Synthese .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-5-nitrobenzaldehyde: Shares the hydroxy and nitro groups but differs in the aldehyde functional group.

2-Hydroxy-5-nitrophenylacetic acid: Similar structure with an acetic acid moiety instead of the phenylethanone group.

2-Hydroxy-5-nitrophenylmethanol: Contains a methanol group instead of the phenylethanone group.

Uniqueness: 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenylethanone moiety provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel |

C14H11NO4 |

|---|---|

Molekulargewicht |

257.24 g/mol |

IUPAC-Name |

1-(2-hydroxy-5-nitrophenyl)-2-phenylethanone |

InChI |

InChI=1S/C14H11NO4/c16-13-7-6-11(15(18)19)9-12(13)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 |

InChI-Schlüssel |

VDHZXCWZEMXVCV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)

![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)

![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)

![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)

![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)

![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)